4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
CAS No.: 2640835-13-6
Cat. No.: VC11846288
Molecular Formula: C15H17N3O2S
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640835-13-6 |
|---|---|
| Molecular Formula | C15H17N3O2S |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | 4-[1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide |
| Standard InChI | InChI=1S/C15H17N3O2S/c1-10-3-5-21-14(10)9-18-7-12(8-18)20-11-2-4-17-13(6-11)15(16)19/h2-6,12H,7-9H2,1H3,(H2,16,19) |
| Standard InChI Key | VTOKWFARSRBVCQ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=C1)CN2CC(C2)OC3=CC(=NC=C3)C(=O)N |
| Canonical SMILES | CC1=C(SC=C1)CN2CC(C2)OC3=CC(=NC=C3)C(=O)N |
Introduction
The compound 4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a complex organic molecule that combines several functional groups, including a pyridine ring, an azetidine moiety, and a thiophene group. This combination confers unique chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and materials science.
Structural Features
The compound's structure includes:
-
Pyridine Ring: A six-membered aromatic ring with one nitrogen atom.
-
Azetidine Moiety: A four-membered ring with one nitrogen atom, which is part of the azetidine structure.
-
Thiophene Group: A five-membered aromatic ring containing sulfur.
-
Carboxamide Group: Attached to the pyridine ring, this group consists of a carbonyl group linked to an amine.
These components are connected through various functional groups, such as ether and amide bonds.
Synthesis
The synthesis of compounds with similar structures typically involves multiple steps, including:
-
Formation of the Azetidine Moiety: This might involve the reaction of azetidine precursors with appropriate reagents.
-
Attachment of the Thiophene Group: This could involve alkylation reactions.
-
Formation of the Pyridine Ring: This might involve condensation reactions.
-
Introduction of the Carboxamide Group: This could involve amidation reactions.
Potential Applications
Compounds with similar structures have potential applications in:
-
Medicinal Chemistry: They could serve as intermediates or lead compounds for drug development due to their diverse functional groups.
-
Materials Science: Their unique structures might confer interesting physical properties.
4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine
This compound is closely related and has been studied for its potential applications. It features a pyridine ring and an azetidine moiety linked through an ether bond, with a 3-methylthiophen-2-yl group attached .
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine | C14H16N2OS | Not specified | Pyridine and azetidine rings with a thiophene group |
| 3-[4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)phenyl]-5-(oxan-4-yl)-1,2,4-oxadiazole | C22H25N3O3S | 411.52 | Includes an oxadiazole ring and an oxane ring |
Research Findings and Future Directions
While specific research findings on 4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide are not available, related compounds have shown promise in various fields. Future research should focus on:
-
Pharmacodynamics and Pharmacokinetics: Understanding how these compounds interact with biological systems.
-
Synthetic Optimization: Improving synthesis methods to increase yield and purity.
-
Application in Materials Science: Exploring their potential physical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume